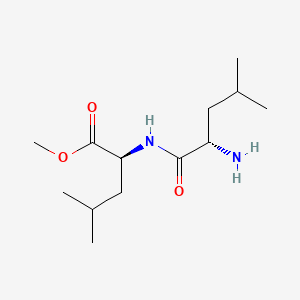

Leucylleucine methyl ester

Beschreibung

L-Leucyl-L-Leucine Methyl Ester is a 2-amino acid compound with immunomodulatory activity. L-leucyl-L-leucine methyl ester (LLME) is a lysosomotropic agent entering cells via receptor-mediated endocytosis. LLME undergoes a condensation process catalyzed by dipeptidyl peptidase I (DPPI) in lysosomes. Condensation of LLME leads to lysosomal rupture and DNA fragmentation in DPPI-expressing immune cells such as cytotoxic T-cells and natural killer cells. Therefore, this agent may be able to decrease the incidence of graft versus host disease (GVHD) via cytotoxic T-cell depletion. Furthermore, LLME has the potential in augmenting antibody production when used in pretreatment of peripheral blood mononuclear cells (PBMCs), possibly via interfering gene expressions of inflammatory factors.

RN given refers to all L-isome

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

13022-42-9 |

|---|---|

Molekularformel |

C13H26N2O3 |

Molekulargewicht |

258.36 g/mol |

IUPAC-Name |

methyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoate |

InChI |

InChI=1S/C13H26N2O3/c1-8(2)6-10(14)12(16)15-11(7-9(3)4)13(17)18-5/h8-11H,6-7,14H2,1-5H3,(H,15,16)/t10-,11-/m0/s1 |

InChI-Schlüssel |

AJMOLNFDYWTVQW-QWRGUYRKSA-N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)OC)N |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)OC)N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Leu-Leu-OMe leucyl-leucine-methyl este |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Leucylleucine Methyl Ester (LLME): A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the mechanism of action of Leucylleucine methyl ester (LLME), a lysosomotropic dipeptide ester known for its selective cytotoxicity against specific immune and cancer cell populations. We will explore the molecular cascade initiated by LLME, from cellular uptake to the induction of programmed cell death, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

This compound is a cell-permeable compound that acts as a prodrug, becoming activated within the acidic environment of the lysosome. Its mechanism is a multi-step process that culminates in the physical disruption of the lysosomal membrane, leading to catastrophic cellular consequences.

-

Cellular Uptake and Lysosomal Accumulation : LLME enters the cell, likely via a dipeptide-specific facilitated transport system, and subsequently accumulates in the lysosomes.[1][2] This accumulation is a hallmark of lysosomotropic agents.

-

Enzymatic Conversion : Inside the lysosome, the acidic pH provides the optimal environment for the resident thiol protease, Dipeptidyl Peptidase I (DPPI) , also known as Cathepsin C.[2] DPPI catalyzes the polymerization of LLME into larger, insoluble (Leu-Leu)n-OMe polymers, where 'n' is typically three or more.[2] The sensitivity of a cell to LLME is directly correlated with its intracellular concentration of active DPPI, explaining the compound's selective toxicity.[2]

-

Lysosomal Membrane Permeabilization (LMP) : The generated (Leu-Leu)n-OMe polymers are membranolytic.[2] They are believed to act as surfactants that disrupt the integrity of the lysosomal membrane, leading to Lysosomal Membrane Permeabilization (LMP).[3] This results in the leakage of the lysosome's acidic contents and potent hydrolases into the neutral pH of the cytosol.[1][3]

Downstream Signaling Pathways

The release of lysosomal proteases, particularly cathepsins, into the cytosol initiates downstream signaling cascades that commit the cell to apoptosis or trigger an inflammatory response.

Induction of Caspase-Dependent Apoptosis

LLME is a potent inducer of apoptosis. The primary mechanism involves the cytosolic release of cathepsins, which can activate the mitochondrial (intrinsic) pathway of apoptosis. This process bypasses the need for external death receptor signaling and directly engages the core apoptotic machinery. The released cathepsins can cleave the Bcl-2 family protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria, inducing the oligomerization of Bak and Bax, which leads to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c, formation of the apoptosome, and subsequent activation of the caspase cascade, prominently featuring the executioner, caspase-3.[1]

NLRP3 Inflammasome Activation

Lysosomal disruption is a well-established trigger for the activation of the NLRP3 inflammasome. The leakage of lysosomal contents, such as cathepsins, and the associated ionic flux (e.g., K+ efflux) are recognized as danger signals by the cell. This leads to the assembly of the NLRP3 inflammasome complex, which consists of the NLRP3 sensor protein, the ASC adaptor protein, and pro-caspase-1. This assembly facilitates the autocatalytic cleavage and activation of caspase-1, which in turn processes the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secretable forms.

Data Presentation: Cytotoxicity

The cytotoxic efficacy of LLME varies significantly across different cell lines, largely dependent on their intrinsic DPPI/Cathepsin C expression levels. Monocytic and cytotoxic lymphocyte cell lines are generally highly sensitive, whereas many adherent cancer cell lines require higher concentrations to induce cell death.

| Cell Line | Cell Type | Effective Concentration for Apoptosis | Time Point | Reference |

| U-937 | Human Histiocytic Lymphoma | ~0.25 - 0.5 mM | 4 hours | [1] |

| THP-1 | Human Acute Monocytic Leukemia | ~0.25 - 0.5 mM | 4 hours | [1] |

| U-87 MG | Human Glioblastoma | ~1.0 mM | 18 hours | [1] |

| HeLa | Human Cervical Cancer | ~5.0 mM | 18 hours | [1] |

| HEK293 | Human Embryonic Kidney | ~3.0 mM | 24 hours | [1] |

Note: The values presented are effective concentrations that induced significant apoptosis as determined by Annexin V/PI staining in the cited study. They are not formal IC50 values but provide a strong indication of relative sensitivity.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of LLME.

Lysosomal Membrane Permeabilization (LMP) Assay: Galectin-3 Puncta Staining

This immunofluorescence-based assay detects LMP by monitoring the translocation of the cytosolic protein Galectin-3 to the lumen of damaged lysosomes.

Methodology

-

Cell Culture : Plate cells (e.g., HeLa) onto 12-well glass-bottom dishes and grow to 50-70% confluency.

-

LLME Treatment : Treat cells with 500 µM to 1 mM LLME in complete culture medium for 1 hour. Include an untreated control.

-

Recovery : Remove LLME-containing media, wash gently with PBS, and replace with fresh media. Incubate for a recovery period (e.g., 2-10 hours) to allow for the formation of galectin puncta.

-

Fixation : Wash cells once with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Permeabilization : Wash once with PBS and permeabilize cells with 0.1% Triton X-100 in PBS for 15 minutes at room temperature.

-

Blocking : Wash once with PBS and block with 1% Bovine Serum Albumin (BSA) in PBS for 30-60 minutes.

-

Primary Antibody Staining : Incubate with an anti-Galectin-3 primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Secondary Antibody Staining : Wash three times with PBS and incubate with a fluorescently-conjugated secondary antibody for 1 hour at room temperature, protected from light.

-

Imaging : Wash three times with PBS, add mounting medium (with DAPI for nuclear counterstain if desired), and image using a confocal fluorescence microscope. Analyze for the presence of distinct fluorescent puncta.

Apoptosis Assay: Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology

-

Cell Culture and Treatment : Seed cells (e.g., U-937) in a suspension culture. Treat with the desired concentrations of LLME for the appropriate time (e.g., 0.25 mM for 4 hours). Include positive and negative controls.

-

Harvest Cells : Collect cells by centrifugation at 300-500 x g for 5 minutes. For adherent cells, collect the supernatant (containing floating dead cells) and gently detach the remaining cells before combining and pelleting.

-

Washing : Wash the cell pellet twice with cold PBS.

-

Resuspension : Resuspend cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining : Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis : Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within 1 hour.

-

Viable cells : Annexin V-negative, PI-negative.

-

Early apoptotic cells : Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells : Annexin V-positive, PI-positive.

-

Caspase-3/7 Activity Assay

This assay quantifies the activity of the key executioner caspases, Caspase-3 and Caspase-7, as a direct measure of apoptosis execution.

Methodology

-

Cell Culture and Treatment : Plate cells in a 96-well white-walled plate suitable for luminescence readings. Treat cells with LLME at various concentrations and time points.

-

Reagent Preparation : Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. This typically involves reconstituting a lyophilized substrate with a buffer. Allow it to equilibrate to room temperature.

-

Assay : Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well, mixing gently on a plate shaker for 30-60 seconds.

-

Incubation : Incubate the plate at room temperature for 1 to 3 hours, protected from light. The optimal incubation time may vary by cell type and should be determined empirically.

-

Measurement : Measure the luminescence of each well using a plate-reading luminometer.

-

Analysis : Background luminescence (from wells with no cells) is subtracted from all experimental values. Caspase activity is reported as Relative Luminescence Units (RLU) and can be normalized to untreated controls.

References

The Core Function of Leucylleucine Methyl Ester: A Technical Guide to a Lysosomotropic Agent

For Researchers, Scientists, and Drug Development Professionals

Leucylleucine methyl ester (LLME), also known as Leu-Leu-OMe, is a lysosomotropic agent with potent cytotoxic effects, particularly on immune cells. Its ability to selectively induce cell death has made it a valuable tool in immunology research and a potential candidate for therapeutic applications, such as the depletion of cytotoxic T-cells to prevent graft-versus-host disease (GVHD).[1][2] This technical guide provides an in-depth analysis of LLME's primary function in cells, its mechanism of action, relevant quantitative data, and detailed experimental protocols.

Primary Function: Induction of Lysosomal Membrane Permeabilization

The principal function of this compound is to induce lysosomal membrane permeabilization (LMP), a catastrophic event for the cell that ultimately leads to programmed cell death.[3][4] LLME is a dipeptide methyl ester that readily crosses the cell membrane and accumulates within the acidic environment of lysosomes.[1]

Mechanism of Action

Once inside the lysosome, LLME is not directly membranolytic. Instead, it serves as a substrate for the lysosomal thiol protease, dipeptidyl peptidase I (DPPI), also known as Cathepsin C.[5][6] DPPI catalyzes the polymerization of LLME into a larger, insoluble (Leu-Leu)n-OMe polymer.[6][7] This polymer accumulates within the lysosome, leading to osmotic swelling and the eventual rupture of the lysosomal membrane.[1][7]

The disruption of the lysosomal membrane releases a host of hydrolytic enzymes, including cathepsins, into the cytoplasm.[7][8] This release of lysosomal contents into the cytosol initiates a cascade of events that culminate in apoptosis.[7][8]

References

- 1. Facebook [cancer.gov]

- 2. The lysosomotropic drug LeuLeu-OMe induces lysosome disruption and autophagy-independent cell death in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L-leucyl-L-leucine methyl ester does not release cysteine cathepsins to the cytosol but inactivates them in transiently permeabilized lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MiT/TFE family members suppress L-leucyl-L-leucine methyl ester-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (PDF) Mechanism of L-Leucyl-L-Leucine Methyl Ester-Mediated [research.amanote.com]

- 6. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of apoptosis induced by a lysosomotropic agent, L-Leucyl-L-Leucine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Role of Dipeptidyl Peptidase I in Leucylleucine Methyl Ester-Induced Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Leucyl-L-leucine methyl ester (Leu-Leu-OMe) is a lysosomotropic agent with selective cytotoxicity towards specific immune cell populations. Its mechanism of action is critically dependent on the lysosomal cysteine protease, Dipeptidyl Peptidase I (DPPI), also known as Cathepsin C. This technical guide provides an in-depth exploration of the function of DPPI in Leu-Leu-OMe activity, detailing the molecular pathways, experimental protocols for its study, and quantitative data on its effects. This document is intended to serve as a comprehensive resource for researchers in immunology, oncology, and drug development investigating lysosomal cell death pathways and targeted therapeutics.

Introduction

L-Leucyl-L-leucine methyl ester (Leu-Leu-OMe) is a dipeptide derivative that exhibits potent cytotoxic effects, particularly against cells of the immune system such as cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells.[1] Its selective toxicity is attributed to its unique mechanism of activation within the lysosomal compartment of sensitive cells. The central enzyme in this process is Dipeptidyl Peptidase I (DPPI), a lysosomal cysteine protease.

DPPI's primary physiological role is the removal of dipeptides from the N-terminus of proteins and peptides. It is particularly abundant in the lysosomes of cytotoxic lymphocytes and myeloid cells.[1] This guide elucidates the critical role of DPPI in converting the relatively benign Leu-Leu-OMe into a potent cytotoxic agent, leading to lysosomal membrane permeabilization and subsequent apoptotic cell death. Understanding this pathway is crucial for the development of novel immunomodulatory and anti-cancer therapies.

The Molecular Mechanism of Leu-Leu-OMe Activity

The cytotoxic action of Leu-Leu-OMe is a multi-step process initiated by its uptake into the cell and culminating in apoptosis. The entire process is contingent on the enzymatic activity of DPPI.

-

Cellular Uptake: Leu-Leu-OMe enters the cell, likely through endocytosis, and is transported to the lysosome.

-

DPPI-mediated Polymerization: Inside the acidic environment of the lysosome, DPPI enzymatically cleaves the dipeptide, but more importantly, it catalyzes a condensation reaction. This results in the formation of membranolytic polymers of (Leu-Leu)n-OMe, where 'n' is greater than or equal to 3.[1]

-

Lysosomal Membrane Permeabilization (LMP): The (Leu-Leu)n-OMe polymers are insoluble and accumulate within the lysosome, leading to the disruption and permeabilization of the lysosomal membrane.[2]

-

Release of Lysosomal Hydrolases: LMP results in the release of various lysosomal enzymes, including cathepsins, into the cytosol.

-

Induction of Apoptosis: The release of these hydrolases and other lysosomal contents triggers the apoptotic cascade, characterized by the activation of caspases, such as caspase-3, and subsequent DNA fragmentation.[2]

The sensitivity of a cell to Leu-Leu-OMe-induced cytotoxicity is directly correlated with its intracellular concentration of active DPPI.[1]

Signaling Pathway Diagram

Caption: The signaling pathway of Leu-Leu-OMe induced apoptosis.

Quantitative Data

The cytotoxic effect of Leu-Leu-OMe is cell-type dependent, which is primarily attributed to the differential expression of DPPI. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Leu-Leu-OMe and the corresponding DPPI activity for various cell lines, compiled from multiple studies.

| Cell Line/Type | Cell Origin | Leu-Leu-OMe IC50 (µM) | Relative DPPI Activity | Reference |

| Jurkat | Human T lymphocyte | 4.72 (24h), 2.39 (48h) | High | [3] |

| U937 | Human monocytic | ~50 | High | [4] |

| Peripheral Blood Mononuclear Cells (PBMCs) | Human | Varies (sensitive) | High in cytotoxic subsets | [5] |

| HL-60 | Human promyelocytic leukemia | ~100 | Moderate | [2] |

| RPE cells | Retinal Pigment Epithelial | >1000 | Low | [4] |

Note: IC50 values can vary depending on the experimental conditions (e.g., incubation time, assay method). The relative DPPI activity is a qualitative assessment based on literature reports.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of DPPI in Leu-Leu-OMe activity.

Dipeptidyl Peptidase I (DPPI) Activity Assay

This protocol describes a fluorometric assay to measure DPPI activity in cell lysates using the substrate H-Gly-Phe-7-amino-4-trifluoromethylcoumarin (H-Gly-Phe-AFC).

Materials:

-

Cell lysis buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 0.1% CHAPS, pH 5.5)

-

DPPI substrate: H-Gly-Phe-AFC (stock solution in DMSO)

-

DPPI assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 2 mM DTT, pH 5.5)

-

96-well black microplates

-

Fluorometric microplate reader (Excitation: 400 nm, Emission: 505 nm)

-

Protein quantification assay kit (e.g., BCA or Bradford)

Procedure:

-

Cell Lysate Preparation:

-

Harvest cells and wash with cold PBS.

-

Resuspend the cell pellet in ice-cold lysis buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cell lysate) and determine the protein concentration.

-

-

Assay Reaction:

-

In a 96-well black microplate, add 50 µL of DPPI assay buffer to each well.

-

Add 10-20 µg of cell lysate to the appropriate wells.

-

Add DPPI assay buffer to a final volume of 90 µL.

-

Initiate the reaction by adding 10 µL of H-Gly-Phe-AFC substrate (final concentration of 50-100 µM).

-

Include a blank control with lysis buffer instead of cell lysate.

-

-

Measurement:

-

Immediately measure the fluorescence at 37°C in kinetic mode for 30-60 minutes, reading every 1-2 minutes.

-

The rate of increase in fluorescence is proportional to the DPPI activity.

-

-

Data Analysis:

-

Calculate the slope of the linear portion of the kinetic curve (fluorescence units/minute).

-

Normalize the activity to the protein concentration of the cell lysate (e.g., RFU/min/µg protein).

-

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine cell viability following treatment with Leu-Leu-OMe.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well clear flat-bottom plates

-

Leu-Leu-OMe (stock solution in a suitable solvent, e.g., sterile water or PBS)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment (for adherent cells).

-

-

Leu-Leu-OMe Treatment:

-

Prepare serial dilutions of Leu-Leu-OMe in complete medium.

-

Remove the medium from the wells and add 100 µL of the prepared Leu-Leu-OMe dilutions or vehicle control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan (B1609692) Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well.

-

Mix gently on an orbital shaker for 15-20 minutes to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of viability against the log of Leu-Leu-OMe concentration to determine the IC50 value.

-

Lysosomal Membrane Permeabilization (LMP) Assay (Acridine Orange Staining)

This protocol uses the lysosomotropic dye Acridine Orange (AO) to visualize and quantify LMP. In healthy cells, AO accumulates in acidic lysosomes and fluoresces red, while in the cytoplasm and nucleus it fluoresces green. Upon LMP, AO leaks into the cytosol, resulting in a decrease in red fluorescence and an increase in green fluorescence.[2][6]

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Leu-Leu-OMe

-

Acridine Orange (AO) stock solution (1 mg/mL in water)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Treatment:

-

Culture cells on glass coverslips (for microscopy) or in suspension.

-

Treat cells with the desired concentration of Leu-Leu-OMe for the appropriate time. Include an untreated control.

-

-

Acridine Orange Staining:

-

Wash the cells once with PBS.

-

Incubate the cells with AO solution (final concentration 1-5 µg/mL in serum-free medium) for 15-30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove excess dye.

-

-

Visualization and Analysis:

-

Fluorescence Microscopy: Immediately visualize the cells under a fluorescence microscope using appropriate filters for red (lysosomes) and green (cytosol/nucleus) fluorescence. Healthy cells will show punctate red fluorescence, while cells with LMP will exhibit diffuse green fluorescence and reduced red fluorescence.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. A decrease in the intensity of red fluorescence (e.g., in the FL3 channel) indicates LMP.

-

Caspase-3 Activation Assay

This protocol describes a colorimetric assay to measure the activity of caspase-3, a key executioner caspase in apoptosis, in cell lysates.

Materials:

-

Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

-

Caspase-3 substrate: Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide)

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)

-

96-well clear flat-bottom plates

-

Microplate reader (absorbance at 405 nm)

-

Protein quantification assay kit

Procedure:

-

Cell Lysate Preparation:

-

Induce apoptosis in cells by treating with Leu-Leu-OMe.

-

Prepare cell lysates as described in the DPPI activity assay protocol.

-

-

Assay Reaction:

-

In a 96-well plate, add 50-100 µg of cell lysate to each well.

-

Add assay buffer to a final volume of 90 µL.

-

Initiate the reaction by adding 10 µL of Ac-DEVD-pNA substrate (final concentration 200 µM).

-

Include a blank control with lysis buffer instead of cell lysate.

-

-

Measurement:

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm.

-

-

Data Analysis:

-

The increase in absorbance at 405 nm is proportional to the caspase-3 activity.

-

Results can be expressed as fold-increase in activity compared to the untreated control.

-

Mandatory Visualizations

Experimental Workflow

Caption: A generalized workflow for studying Leu-Leu-OMe cytotoxicity.

Logical Relationship: DPPI Activity and Leu-Leu-OMe Sensitivity

Caption: The relationship between DPPI activity and cell sensitivity.

Conclusion

The enzymatic activity of Dipeptidyl Peptidase I is the lynchpin in the cytotoxic mechanism of Leucylleucine methyl ester. The selective expression of high levels of DPPI in certain immune cells renders them exquisitely sensitive to Leu-Leu-OMe, a property that has been exploited for immunological research and holds potential for therapeutic applications. The methodologies and data presented in this guide provide a robust framework for researchers to investigate this fascinating pathway of lysosomal cell death. Further exploration of the interplay between DPPI, lysosomal stability, and apoptosis will undoubtedly uncover new avenues for the development of targeted therapies for a range of diseases, including cancer and autoimmune disorders.

References

- 1. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of apoptosis induced by a lysosomotropic agent, L-Leucyl-L-Leucine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Item - IC50 values in leukemic cell lines, primary lymphoblast cells from pre-B ALL and T-ALL patients. - Public Library of Science - Figshare [plos.figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

The Double-Edged Sword: A Technical Guide to Leucylleucine Methyl Ester's Impact on Cytotoxic Lymphocytes

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Effects of Leucylleucine Methyl Ester on Cytotoxic T-Lymphocytes and Natural Killer Cells.

This whitepaper provides a comprehensive analysis of this compound (LLME), a lysosomotropic agent with profound effects on cytotoxic T-lymphocytes (CTLs) and Natural Killer (NK) cells. This document summarizes key quantitative data, details experimental protocols, and elucidates the underlying signaling pathways, offering a critical resource for researchers in immunology and drug development.

Executive Summary

This compound is a dipeptide methyl ester that selectively induces apoptosis in cytotoxic lymphocytes, including CTLs and NK cells. Its mechanism of action hinges on its entry into cellular lysosomes, where it is converted by the enzyme dipeptidyl peptidase I (DPPI), also known as Cathepsin C, into a membranolytic polymer. This polymer disrupts the lysosomal membrane, leading to the release of cathepsins into the cytosol and subsequent activation of a caspase-independent apoptotic pathway. While LLME has been explored as a tool for depleting cytotoxic lymphocytes in research settings, its generalized toxicity to most lymphocyte functions warrants careful consideration in therapeutic applications.

Quantitative Effects of this compound on Cytotoxic Lymphocytes

The cytotoxic effects of LLME on CTLs and NK cells are dose-dependent. While specific IC50 values are not consistently reported across the literature, studies have established effective concentration ranges for inducing apoptosis in these cell types.

| Cell Type Affected | LLME Concentration (µM) | Observed Effect | Reference |

| Cytotoxic T-Lymphocytes (CTLs) | 50 - 250 | Complete ablation of allospecific CTL effectors. | [1] |

| Natural Killer (NK) Cells | 50 - 250 | Complete ablation of NK effectors. | [1] |

| Natural Killer (NK) Cells | > 1000 (1 mM) | Irreversible loss of NK function. | [2] |

| Lymphokine-Activated Killer (LAK) Cells | 50 - 250 | Complete ablation of LAK precursors and effectors. | [1] |

| T-Helper Cells | up to 1000 | Preserved activity. | [1] |

| B-Cells | up to 1000 | Preserved activity. | [1] |

Mechanism of Action: A Lysosomal Demise

The cytotoxic action of LLME is a multi-step process initiated within the lysosome, a cellular organelle rich in hydrolytic enzymes. The high concentration of dipeptidyl peptidase I (DPPI) in the lysosomes of cytotoxic lymphocytes is a key determinant of their sensitivity to LLME.[2][3][4]

Signaling Pathway of LLME-Induced Apoptosis

Upon release into the cytosol, cathepsins can initiate a downstream cascade leading to apoptosis. Notably, this process appears to be largely independent of the classical caspase-9 and caspase-3 activation pathways typically associated with intrinsic apoptosis.[5][6] Instead, the released lysosomal proteases can directly or indirectly trigger cellular dismantling.

Experimental Protocols

The following protocols are representative methodologies for assessing the cytotoxic effects of LLME on lymphocytes.

Chromium-51 (B80572) Release Assay for Measuring Cytotoxicity

This assay quantifies cell lysis by measuring the release of radioactive chromium-51 (⁵¹Cr) from pre-labeled target cells.

Experimental Workflow

Protocol Steps:

-

Target Cell Labeling:

-

Resuspend target cells (e.g., K562 for NK cells, or specific target cells for CTLs) at a concentration of 1 x 10⁶ cells/mL in culture medium.

-

Add 100 µCi of ⁵¹Cr (as sodium chromate) per 1 x 10⁶ cells.

-

Incubate for 1-2 hours at 37°C in a humidified CO₂ incubator.

-

Wash the cells three times with a large volume of culture medium to remove unincorporated ⁵¹Cr.

-

Resuspend the labeled target cells at a concentration of 1 x 10⁵ cells/mL.

-

-

Effector Cell Preparation and Treatment:

-

Isolate CTLs or NK cells from peripheral blood mononuclear cells (PBMCs) using standard cell separation techniques.

-

Resuspend effector cells in culture medium.

-

Treat effector cells with a range of LLME concentrations (e.g., 0, 10, 50, 100, 250, 500 µM) for a predetermined time (e.g., 30-60 minutes) at 37°C.

-

Wash the effector cells to remove LLME.

-

Resuspend the effector cells at various concentrations to achieve different effector-to-target (E:T) ratios.

-

-

Co-incubation:

-

In a 96-well round-bottom plate, add 100 µL of the labeled target cell suspension to each well.

-

Add 100 µL of the treated effector cell suspension to the appropriate wells to achieve desired E:T ratios (e.g., 10:1, 5:1, 2.5:1).

-

Include control wells for:

-

Spontaneous release: Target cells with medium only.

-

Maximum release: Target cells with a lysis buffer (e.g., 2% Triton X-100).

-

-

-

Chromium Release Measurement:

-

Incubate the plate for 4 hours at 37°C in a CO₂ incubator.

-

Centrifuge the plate at 250 x g for 5 minutes.

-

Carefully collect 100 µL of the supernatant from each well.

-

Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

-

Calculation of Specific Lysis:

-

Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (detected by Annexin V) and plasma membrane integrity (assessed by PI).

Protocol Steps:

-

Cell Treatment:

-

Treat CTLs or NK cells (1 x 10⁶ cells/mL) with various concentrations of LLME for a specified duration (e.g., 4 hours).

-

Include an untreated control.

-

-

Staining:

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Discussion and Future Directions

This compound serves as a potent tool for studying the function of cytotoxic lymphocytes by enabling their selective depletion. The mechanism, involving lysosomal disruption and cathepsin-mediated, caspase-independent apoptosis, provides a unique model of programmed cell death. However, the generalized toxicity of LLME across various lymphocyte populations, as highlighted by its impact on T and B cell proliferation at higher concentrations, underscores the need for caution when considering its therapeutic potential.[7][8][9]

Future research should focus on elucidating the precise downstream targets of the released cathepsins in the apoptotic cascade. A deeper understanding of the signaling network could pave the way for the development of more specific immunomodulatory agents that target cytotoxic lymphocytes with greater precision and fewer off-target effects. Furthermore, exploring the potential for synergistic effects of LLME with other immunotherapeutic agents could open new avenues for cancer treatment and the management of autoimmune diseases.

Conclusion

This technical guide has provided a detailed overview of the effects of this compound on cytotoxic T-lymphocytes and NK cells. By summarizing the quantitative data, outlining experimental protocols, and visualizing the signaling pathway, this document aims to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize and further investigate this intriguing compound. The unique mechanism of LLME-induced apoptosis offers a valuable window into the complex processes governing lymphocyte homeostasis and cytotoxicity.

References

- 1. The action of leucyl-leucine methyl ester on cytotoxic lymphocytes requires uptake by a novel dipeptide-specific facilitated transport system and dipeptidyl peptidase I-mediated conversion to membranolytic products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Early Activation of Caspases during T Lymphocyte Stimulation Results in Selective Substrate Cleavage in Nonapoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cathepsin-dependent apoptosis triggered by supraoptimal activation of T lymphocytes: a possible mechanism of high dose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cathepsin-B-dependent apoptosis triggered by antithymocyte globulins: a novel mechanism of T-cell depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Generalized toxicity of L-leucyl-leucine-methyl ester for lymphocyte functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Generalized toxicity of L-leucyl-leucine-methyl ester for lymphocyte functions - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Cellular Uptake Pathways of Leucyl-leucine Methyl Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucyl-leucine (B1605453) methyl ester (LLME) is a lysosomotropic agent with well-documented cytotoxic effects, particularly on immune cells like cytotoxic T lymphocytes and natural killer (NK) cells.[1][2][3] Its ability to selectively eliminate these cell populations has made it a valuable tool in immunological research and a potential candidate for therapeutic applications, such as in the context of graft-versus-host disease.[3] This technical guide provides a comprehensive overview of the cellular uptake pathways of LLME, its intracellular fate, and the downstream consequences leading to cell death. The guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of LLME's mechanism of action.

Cellular Uptake Pathways of Leucyl-leucine Methyl Ester

The entry of LLME into cells is a critical first step in its cytotoxic cascade. Evidence suggests that LLME utilizes a specific and saturable transport mechanism, rather than simple diffusion, to cross the plasma membrane.

Facilitated Transport and Receptor-Mediated Endocytosis

LLME is incorporated into lymphocytes and monocytes through a novel dipeptide-specific facilitated transport system.[4] This transport process is distinct from previously characterized mammalian dipeptide transporters. Key characteristics of this uptake mechanism include its specificity for dipeptides composed of L-stereoisomer amino acids and an enhancement of uptake with hydrophobic ester or amide additions to the C-terminus of the dipeptide.[4] While the precise transporter protein has not been definitively identified, the saturable nature of LLME uptake points towards a carrier-mediated process.

Following binding to its putative transporter, LLME is internalized into the cell, likely via receptor-mediated endocytosis, leading to its accumulation in endosomes and subsequent delivery to lysosomes.[3]

Intracellular Activation and Lysosomal Destabilization

Once inside the acidic environment of the lysosome, LLME is rapidly converted into a membranolytic polymer. This process is catalyzed by the lysosomal cysteine protease, Dipeptidyl Peptidase I (DPPI), also known as Cathepsin C.[1] DPPI is highly enriched in the lysosomes of cytotoxic lymphocytes, which contributes to the selective toxicity of LLME towards these cell types.[1][5]

The enzymatic action of DPPI on LLME results in the formation of (Leu-Leu)n-OMe polymers, where 'n' is greater than or equal to three.[1] These hydrophobic polymers accumulate within the lysosome and disrupt the integrity of the lysosomal membrane, a process known as Lysosomal Membrane Permeabilization (LMP).[6]

Downstream Consequences of Lysosomal Membrane Permeabilization

LMP is the pivotal event in LLME-induced cytotoxicity, leading to the release of lysosomal contents into the cytosol and the initiation of apoptotic cell death.

Induction of Apoptosis

The leakage of lysosomal components, including protons and other small molecules, into the cytoplasm triggers a cascade of events culminating in apoptosis. A key consequence of LMP is the activation of caspases, a family of proteases that execute the apoptotic program. Specifically, the release of lysosomal contents can lead to the activation of initiator caspases, which in turn activate executioner caspases like caspase-3. Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and membrane blebbing.

Data Presentation

The following tables summarize the available quantitative data regarding the cellular uptake and cytotoxic effects of Leucyl-leucine methyl ester.

Table 1: Cellular Uptake Characteristics of Leucyl-leucine Methyl Ester

| Parameter | Description | Value/Observation | Cell Types | Reference |

| Uptake Mechanism | The primary mode of LLME entry into cells. | Saturable, facilitated transport. | Lymphocytes, Monocytes | [4] |

| Relative Uptake Rate | Comparison of maximal LLME uptake rates in different lymphocyte subsets. | 4- to 6-fold higher in T8 and NK cell-enriched PBLs compared to T4-enriched PBLs. | Human Peripheral Blood Lymphocytes (PBLs) | [4] |

| Competitive Inhibition | Substances that compete with LLME for cellular uptake. | Dipeptide amides or esters with NK toxic properties. | Human Peripheral Blood Lymphocytes (PBLs) | [4] |

| Kinetic Parameters (Km, Vmax) | Michaelis-Menten constants for the facilitated transport of LLME. | Specific values are not readily available in the reviewed literature. | - | - |

Table 2: Dose-Dependent Effects of Leucyl-leucine Methyl Ester on Cell Viability and Lysosomal Integrity

| Cell Line | LLME Concentration | Incubation Time | Effect | Reference |

| HeLa | > 4 mM | 18 hours | Induction of cell death. | [7] |

| HeLa | 0.25 mM | 10 minutes | Loss of proton gradient in acidic vesicles (LMP). | [7] |

| Human Fibroblasts | 1 mM | 1 hour | Substantial increase in Galectin-3 puncta (marker of LMP). | [6] |

| Human Fibroblasts | 0.5 mM - 1 mM | 1 hour | Concentration-dependent release of Cathepsin D into the cytosol. | [6] |

Table 3: Time-Course of LLME-Induced Cellular Events

| Cell Line | LLME Concentration | Time Point | Event | Reference |

| Human Fibroblasts | 1 mM | 15 minutes | Minor increase in Galectin-3 puncta. | [6] |

| Human Fibroblasts | 1 mM | 1 hour | Substantial increase in Galectin-3 puncta. | [6] |

| Human Fibroblasts | 1 mM | 1 hour | Release of mature Cathepsin D into the cytosol. | [6] |

| COS-7 | Not specified | 1-2 hours | Initial lag phase before caspase-3 activation. | [8] |

| COS-7 | Not specified | 4-5 hours | Completion of caspase-3 activation. | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Assessment of LLME Cellular Uptake using Radiolabeled LLME

Objective: To quantify the uptake of LLME into cells over time.

Materials:

-

[³H]Leucyl-leucine methyl ester

-

Cell culture medium

-

Phosphate-buffered saline (PBS), ice-cold

-

Scintillation fluid

-

Scintillation counter

-

Multi-well cell culture plates

-

Cell line of interest (e.g., cytotoxic T-cells, NK cells)

Protocol:

-

Seed cells in multi-well plates at a desired density and allow them to adhere overnight.

-

On the day of the experiment, wash the cells with pre-warmed culture medium.

-

Prepare a working solution of [³H]LLME in culture medium at the desired concentration.

-

To initiate the uptake, replace the medium in each well with the [³H]LLME solution.

-

Incubate the plates at 37°C for various time points (e.g., 5, 15, 30, 60 minutes).

-

To stop the uptake, rapidly aspirate the radioactive medium and wash the cells three times with ice-cold PBS.

-

Lyse the cells in each well using a suitable lysis buffer.

-

Transfer the cell lysates to scintillation vials.

-

Add scintillation fluid to each vial and mix thoroughly.

-

Measure the radioactivity in each sample using a scintillation counter.

-

Determine the protein concentration of parallel cell lysates to normalize the uptake data (e.g., cpm/mg of protein).

Measurement of Lysosomal Membrane Permeabilization (LMP) using the Galectin-3 Puncta Assay

Objective: To visualize and quantify the rupture of lysosomal membranes following LLME treatment.

Materials:

-

Cell line of interest (e.g., HeLa, U2OS)

-

LLME

-

Culture medium

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against Galectin-3

-

Fluorescently labeled secondary antibody

-

DAPI or Hoechst stain for nuclear counterstaining

-

Fluorescence microscope

Protocol:

-

Seed cells on coverslips in multi-well plates and allow them to adhere.

-

Treat the cells with the desired concentration of LLME for a specific time course.

-

Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the fixed cells with PBS and permeabilize them with 0.1% Triton X-100 for 10 minutes.

-

Wash with PBS and block non-specific antibody binding with 1% BSA for 1 hour.

-

Incubate the cells with the primary anti-Galectin-3 antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI or Hoechst stain.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Quantify the number and intensity of Galectin-3 puncta per cell using image analysis software.[9][10]

Quantification of Apoptosis using Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

Objective: To quantify the percentage of apoptotic and necrotic cells after LLME treatment.

Materials:

-

Cell line of interest

-

LLME

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

Annexin V binding buffer

-

Flow cytometer

Protocol:

-

Seed cells in multi-well plates and treat with various concentrations of LLME for the desired time.

-

Harvest the cells, including any floating cells in the supernatant, by trypsinization or gentle scraping.

-

Wash the cells with cold PBS and centrifuge at a low speed.

-

Resuspend the cell pellet in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within one hour.

-

Use appropriate controls (unstained cells, single-stained cells) to set up the flow cytometer gates.

-

Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Annexin V- / PI+ (Necrotic cells)

-

Mandatory Visualization

Signaling Pathway of LLME-Induced Apoptosis

Caption: Signaling pathway of LLME-induced apoptosis.

Experimental Workflow for Assessing LLME-Induced Lysosomal Membrane Permeabilization

Caption: Experimental workflow for Galectin-3 puncta assay.

References

- 1. Immunofluorescence of Galectin-3 Puncta after lysosomal damage with LLoMe [protocols.io]

- 2. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. The action of leucyl-leucine methyl ester on cytotoxic lymphocytes requires uptake by a novel dipeptide-specific facilitated transport system and dipeptidyl peptidase I-mediated conversion to membranolytic products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Monitoring and assessment of lysosomal membrane damage in cultured cells using the high-content imager - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell-type specificity of l-leucyl l-leucine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Estimation of Ki in a competitive enzyme-inhibition model: comparisons among three methods of data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Impact of Leucylleucine Methyl Ester on Monocyte and Macrophage Populations: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucylleucine methyl ester (LLME) is a lysosomotropic agent with well-documented cytotoxic effects on specific immune cell populations, particularly monocytes and macrophages. Its ability to selectively induce cell death has made it a valuable tool in immunological research and a potential therapeutic agent. This technical guide provides a comprehensive overview of the molecular mechanisms underlying LLME's impact on monocytes and macrophages, details relevant experimental protocols, and presents the current understanding of its effects on different subpopulations.

Core Mechanism of Action

This compound is a dipeptide methyl ester that readily crosses the cell membrane and accumulates in acidic intracellular compartments, primarily lysosomes.[1][2] The cytotoxic activity of LLME is not intrinsic but is dependent on its conversion within the lysosome into a membranolytic polymer.

The key steps in LLME's mechanism of action are as follows:

-

Lysosomal Accumulation: As a weak base, LLME becomes protonated and trapped within the acidic environment of the lysosome.

-

Enzymatic Conversion: Inside the lysosome, the enzyme Dipeptidyl Peptidase I (DPPI), also known as Cathepsin C, catalyzes the polymerization of LLME into a larger, insoluble polymer, (Leu-Leu)n-OMe, where n is typically greater than 3.[2] The susceptibility of a cell to LLME-induced cytotoxicity is directly correlated with its intracellular concentration of DPPI.[3] Monocytes and cytotoxic lymphocytes exhibit high levels of DPPI, rendering them particularly sensitive to LLME.[2][3]

-

Lysosomal Membrane Permeabilization (LMP): The formation of the (Leu-Leu)n-OMe polymer leads to the disruption of the lysosomal membrane, a process known as lysosomal membrane permeabilization (LMP).[1][4] This results in the loss of the lysosomal proton gradient and the leakage of lysosomal contents into the cytosol.[1]

-

Induction of Cell Death: The release of lysosomal hydrolases, such as cathepsins, into the cytosol initiates a cascade of events leading to either apoptosis or necrosis.[5] The specific cell death pathway engaged appears to be dependent on the extent of lysosomal damage and the cellular context.

Signaling Pathways

Impact on Monocyte and Macrophage Populations

LLME exhibits selective cytotoxicity towards monocytes and macrophages.[6] This selectivity is primarily attributed to the high expression of DPPI in these cell types.[2][3]

Monocyte Subsets

Human peripheral blood monocytes are a heterogeneous population that can be broadly classified into three subsets based on their surface expression of CD14 and CD16:

-

Classical Monocytes (CD14++CD16−): Comprising the majority of circulating monocytes, these cells are highly phagocytic.

-

Intermediate Monocytes (CD14++CD16+): These cells are involved in antigen presentation and inflammatory responses.

-

Non-classical Monocytes (CD14+CD16++): These "patrolling" monocytes are involved in endothelial surveillance.

While it is established that monocytes are highly susceptible to LLME, there is a lack of specific quantitative data in the reviewed literature directly comparing the IC50 values or the percentage of apoptosis versus necrosis induced by LLME across these distinct subsets. However, based on the differential expression of lysosomal enzymes and functional roles, it can be hypothesized that the subsets may exhibit varying sensitivities to LLME. For instance, the highly phagocytic classical monocytes might internalize LLME more rapidly. Furthermore, differences in the basal activity of inflammatory signaling pathways, such as the NLRP3 inflammasome, could influence the downstream consequences of LLME-induced lysosomal damage.

Macrophages

Upon migrating into tissues, monocytes differentiate into macrophages, which are key players in tissue homeostasis, inflammation, and immunity. Macrophages are also susceptible to LLME-induced cell death. The mode of cell death, whether apoptotic or necrotic, can have significant implications for the inflammatory microenvironment. Apoptotic macrophages are typically cleared by neighboring phagocytes in an immunologically silent manner. In contrast, necrotic macrophages release their cellular contents, including damage-associated molecular patterns (DAMPs), which can trigger and amplify inflammation.

LLME-induced macrophage death has been shown to involve both apoptosis and a form of programmed necrosis known as pyroptosis, which is dependent on caspase-1 activation.

Quantitative Data

A comprehensive review of the literature did not yield standardized IC50 values for LLME across different primary human monocyte and macrophage populations. The effective concentration of LLME is highly dependent on the specific cell type, cell density, and experimental conditions. However, studies consistently demonstrate that concentrations in the range of 50-250 µM are sufficient to eliminate human monocytes and cytotoxic lymphocytes.[7]

| Cell Type | LLME Concentration (µM) | Observed Effect | Reference |

| Human Monocytes | 50-250 | Elimination of cell population | [7] |

| Human Myeloid & Erythroid Progenitors | 100-250 | Reduction/elimination of growth | [7] |

| Human Helper T cells & B cells | up to 1000 | Preserved activity | [7] |

| Murine Macrophages | 2500 (2.5 mM) | Necrotic cell death preceded by lysosome rupture | [1] |

Note: The effective concentrations can vary significantly between studies and cell types.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the effects of LLME on monocytes and macrophages.

Assessment of Cell Viability and Cytotoxicity

A common method to assess the cytotoxic effect of LLME is to measure the percentage of viable, apoptotic, and necrotic cells using flow cytometry.

Protocol: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry

-

Cell Preparation: Culture monocytes or macrophages in appropriate media. Treat cells with a dose-range of LLME (e.g., 10 µM to 1 mM) for a specified time (e.g., 1 to 24 hours). Include an untreated control.

-

Harvesting: Gently collect both adherent and non-adherent cells.

-

Staining: Wash the cells with cold PBS and resuspend in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Measurement of Lysosomal Membrane Permeabilization (LMP)

LMP is a key event in LLME-induced cytotoxicity. Several methods can be used to assess lysosomal integrity.

Protocol: Acridine Orange Relocation Assay

Acridine orange (AO) is a lysosomotropic dye that fluoresces red in the acidic environment of intact lysosomes and green in the cytoplasm and nucleus.

-

Cell Preparation: Seed cells on a suitable imaging substrate (e.g., glass-bottom dishes).

-

Staining: Incubate cells with a low concentration of Acridine Orange (e.g., 1-5 µg/mL) for 15-30 minutes.

-

Treatment: Replace the AO-containing medium with fresh medium and treat with LLME.

-

Imaging: Monitor the fluorescence change over time using a fluorescence microscope. A shift from red granular fluorescence to diffuse green cytoplasmic fluorescence indicates LMP.

Protocol: Galectin Puncta Assay

Galectins are cytosolic proteins that bind to glycans exposed on the luminal side of damaged lysosomes.

-

Cell Preparation and Treatment: Treat cells with LLME as described above.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent (e.g., 0.1% Triton X-100).

-

Immunostaining: Incubate with a primary antibody against a galectin (e.g., Galectin-3) followed by a fluorescently labeled secondary antibody.

-

Imaging: Visualize the cells using fluorescence microscopy. The formation of distinct fluorescent puncta indicates the recruitment of galectin to damaged lysosomes.

Assessment of Caspase-1 Activation and NLRP3 Inflammasome

LLME-induced lysosomal damage can trigger the activation of the NLRP3 inflammasome and caspase-1.

Protocol: Western Blot for Cleaved Caspase-1

-

Cell Lysis: Treat macrophages with LLME (with or without a priming signal like LPS) and lyse the cells in RIPA buffer. Collect the supernatant to analyze secreted proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for the cleaved (active) form of caspase-1 (p20 subunit). Use an antibody against pro-caspase-1 and a loading control (e.g., β-actin) for comparison.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

Protocol: ELISA for IL-1β Secretion

-

Cell Culture and Treatment: Culture macrophages in a multi-well plate and treat with LLME (with or without LPS priming).

-

Supernatant Collection: Collect the cell culture supernatants at different time points.

-

ELISA: Use a commercial ELISA kit for human or murine IL-1β to quantify the concentration of secreted IL-1β in the supernatants according to the manufacturer's instructions.

Measurement of Dipeptidyl Peptidase I (DPPI) Activity

The sensitivity of cells to LLME is dependent on their DPPI activity.

Protocol: Fluorometric DPPI Activity Assay

-

Cell Lysate Preparation: Prepare cell lysates from different monocyte or macrophage populations.

-

Assay Reaction: In a microplate, mix the cell lysate with a specific fluorogenic DPPI substrate, such as Gly-Phe-7-amino-4-methylcoumarin (Gly-Phe-AMC).

-

Incubation: Incubate at 37°C for a defined period.

-

Measurement: Measure the fluorescence of the released AMC using a microplate reader. The fluorescence intensity is proportional to the DPPI activity in the sample.

Conclusion

This compound is a potent and selective cytotoxic agent for monocytes and macrophages, acting through a well-defined mechanism involving lysosomal destabilization. Its utility in research is clear, enabling the targeted depletion of these cell types to study their roles in various physiological and pathological processes. For drug development professionals, the unique mechanism of action of LLME and the differential sensitivity of immune cell subsets highlight the potential for developing novel lysosomotropic drugs for immunomodulation or cancer therapy. Further research is warranted to fully elucidate the differential effects of LLME on specific monocyte subsets and to explore its therapeutic potential in a clinical context. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intracellular cathepsin C levels determine sensitivity of cells to leucyl-leucine methyl ester-triggered apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange [mdpi.com]

- 5. Macrophage-derived IL-1β enhances monosodium urate crystal-triggered NET formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of leucyl-leucine methyl ester on proliferation and Ig secretion of EBV-transformed human B lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of the in vitro sensitivity of human lymphoid and hematopoietic progenitors to L-leucyl-L-leucine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

The chemical and physical properties of Leucylleucine methyl ester for research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of Leucyl-leucine (B1605453) methyl ester (LLME), a dipeptide ester with significant applications in immunological research. This document details its core properties, experimental protocols for its synthesis and biological evaluation, and a visualization of its mechanism of action.

Core Chemical and Physical Properties

Leucyl-leucine methyl ester is a lysosomotropic agent that has garnered significant interest for its ability to selectively induce apoptosis in specific immune cell populations.[1][2][3] Its hydrochloride salt is the common commercially available form.

Chemical Identifiers and Molecular Properties

A summary of the key chemical identifiers and molecular properties for Leucyl-leucine methyl ester hydrochloride is presented in Table 1.

| Property | Value | Source |

| CAS Number | 6491-83-4 | [1][4][5] |

| Molecular Formula | C₁₃H₂₇ClN₂O₃ | [1][4] |

| Molecular Weight | 294.82 g/mol | [1] |

| IUPAC Name | methyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoate;hydrochloride | PubChem |

| Synonyms | LLME, LLOMe, H-Leu-Leu-OMe.HCl, Methyl leucylleucinate hydrochloride | [4][5] |

Physical Properties

| Property | Value | Source |

| Melting Point | 171-181 °C | [6] |

| Appearance | Crystalline solid | [4] |

Solubility

The solubility of Leucyl-leucine methyl ester hydrochloride in various solvents is crucial for its application in experimental settings (Table 3).

| Solvent | Solubility | Source |

| Dimethylformamide (DMF) | 10 mg/mL | [1][4] |

| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL | [1][4] |

| Ethanol | 30 mg/mL | [1][4] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL | [1][4] |

Spectral Data

Mechanism of Action

Leucyl-leucine methyl ester is a cell-permeable dipeptide that acts as a lysosomotropic agent. Its mechanism of action is initiated upon entry into the cell, where it accumulates in the lysosomes.[2][3]

Inside the acidic environment of the lysosome, LLME is a substrate for the lysosomal cysteine protease, dipeptidyl peptidase I (DPPI), also known as Cathepsin C.[2][8] DPPI catalyzes the polymerization of LLME into a membranolytic product, (Leu-Leu)n-OMe, where n ≥ 3.[8][9] This polymer disrupts the integrity of the lysosomal membrane, leading to lysosomal membrane permeabilization (LMP) and the release of lysosomal contents, including cathepsins, into the cytosol.[8] The release of these hydrolases triggers a cascade of events that ultimately leads to apoptotic cell death, particularly in cells with high DPPI expression, such as cytotoxic T-lymphocytes and natural killer (NK) cells.[1][3]

Experimental Protocols

The following section provides detailed methodologies for the synthesis, purification, and biological evaluation of Leucyl-leucine methyl ester.

Synthesis of Leucyl-leucine methyl ester hydrochloride

This protocol is adapted from general dipeptide synthesis methodologies.

Materials:

-

N-α-tert-Butoxycarbonyl-L-leucine (Boc-L-Leu-OH)

-

L-Leucine methyl ester hydrochloride (H-L-Leu-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (B1210297) (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

4 M HCl in dioxane

Procedure:

-

Coupling Reaction:

-

Dissolve Boc-L-Leu-OH (1.0 eq), H-L-Leu-OMe·HCl (1.0 eq), and HOBt (1.1 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add DIPEA (1.1 eq) to the mixture and stir for 10 minutes.

-

Add DCC or EDC (1.1 eq) to the reaction mixture and stir at 0 °C for 30 minutes.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

-

Dilute the filtrate with EtOAc and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

-

Deprotection:

-

Dissolve the purified Boc-protected dipeptide in a minimal amount of ethyl acetate.

-

Add an excess of 4 M HCl in dioxane and stir at room temperature for 2-4 hours.

-

Remove the solvent under reduced pressure to yield Leucyl-leucine methyl ester hydrochloride as a solid.

-

Assessment of Lysosomal Membrane Permeabilization (LMP)

This protocol utilizes acridine (B1665455) orange (AO) staining to assess LMP. AO is a lysosomotropic dye that fluoresces red in the acidic environment of intact lysosomes and green in the cytoplasm and nucleus. A shift from red to green fluorescence indicates lysosomal rupture.

Materials:

-

Target cells (e.g., Jurkat cells, primary T-cells)

-

Complete cell culture medium

-

Leucyl-leucine methyl ester hydrochloride stock solution

-

Acridine Orange (AO) staining solution (e.g., 5 µg/mL in PBS)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Seeding: Seed cells in a suitable culture vessel (e.g., 96-well plate, chamber slides) at an appropriate density.

-

Treatment: Treat the cells with a range of concentrations of LLME for a specified time (e.g., 1-4 hours). Include an untreated control.

-

Staining:

-

Wash the cells with PBS.

-

Incubate the cells with AO staining solution for 15-30 minutes at 37 °C in the dark.

-

Wash the cells twice with PBS to remove excess dye.

-

-

Imaging: Immediately visualize the cells using a fluorescence microscope. Capture images of both red and green fluorescence.

-

Analysis: In healthy cells, AO will accumulate in lysosomes, resulting in punctate red fluorescence. Upon LLME-induced LMP, AO will leak into the cytoplasm and nucleus, leading to a diffuse green fluorescence and a decrease in red fluorescence. Quantify the change in fluorescence intensity to determine the extent of LMP.

Dipeptidyl Peptidase I (DPPI) Activity Assay

This assay measures the enzymatic activity of DPPI, which is crucial for the mechanism of action of LLME. A fluorogenic substrate for DPPI is used.

Materials:

-

Cell lysates from target cells

-

DPPI fluorogenic substrate (e.g., Gly-Phe-7-amino-4-methylcoumarin)

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing DTT and EDTA)

-

Fluorometer

Procedure:

-

Cell Lysate Preparation: Prepare cell lysates from control and LLME-treated cells using a suitable lysis buffer.

-

Assay Reaction:

-

In a microplate, add the cell lysate to the assay buffer.

-

Add the DPPI fluorogenic substrate to initiate the reaction.

-

Incubate at 37 °C.

-

-

Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorometer.

-

Analysis: The rate of increase in fluorescence is proportional to the DPPI activity in the sample. Compare the activity in lysates from different cell types to correlate with their sensitivity to LLME.

Conclusion

Leucyl-leucine methyl ester is a valuable research tool for studying lysosomal cell death pathways and for the selective depletion of cytotoxic immune cells. This guide provides a comprehensive overview of its chemical and physical properties, a detailed description of its mechanism of action, and robust experimental protocols for its synthesis and biological characterization. The provided information will aid researchers in the effective application of this compound in their studies.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Leucyl-leucine-methyl ester | C13H26N2O3 | CID 7016877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. L-Leucyl-L-Leucine methyl ester (hydrochloride) | CAS 6491-83-4 | Cayman Chemical | Biomol.com [biomol.com]

- 5. L-Leucyl-L-Leucine methyl ester (hydrochloride) | 6491-83-4 [chemicalbook.com]

- 6. L-Leucyl-L-Leucine methyl ester (hydrochloride) Price from Supplier Brand Shanghai ChemSrc Trading Co., Ltd. on Chemsrc.com [m.chemsrc.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Mechanism of apoptosis induced by a lysosomotropic agent, L-Leucyl-L-Leucine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The action of leucyl-leucine methyl ester on cytotoxic lymphocytes requires uptake by a novel dipeptide-specific facilitated transport system and dipeptidyl peptidase I-mediated conversion to membranolytic products - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Role of Leucyl-leucine Methyl Ester in Lysosomal Storage Disorders: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucyl-leucine methyl ester (LLME) is a lysosomotropic agent that has emerged as a powerful tool for inducing lysosomal membrane permeabilization (LMP) and studying lysosomal function. This technical guide provides a comprehensive overview of the core principles of LLME's mechanism of action and its application in the investigation of lysosomal storage disorders (LSDs). We detail experimental protocols for utilizing LLME to probe lysosomal stability, cell death pathways, and signaling cascades in the context of LSDs. Furthermore, this guide presents quantitative data from relevant studies in tabular format for comparative analysis and includes visual diagrams of key signaling pathways and experimental workflows to facilitate a deeper understanding of the methodologies and their implications.

Introduction to Leucyl-leucine Methyl Ester (LLME)

L-Leucyl-L-leucine methyl ester is a dipeptide methyl ester that readily diffuses across cellular membranes and accumulates in the acidic environment of lysosomes[1]. Within the lysosomal lumen, the cysteine protease Cathepsin C (also known as Dipeptidyl Peptidase I) catalyzes the polymerization of LLME into a membranolytic product, (Leu-Leu)n-OMe, where n is greater than or equal to 3[2][3][4]. This polymer disrupts the integrity of the lysosomal membrane, leading to lysosomal membrane permeabilization (LMP)[2][3]. The extent of LMP can range from limited leakage of small molecules to complete lysosomal rupture, triggering a cascade of downstream cellular events, including apoptosis, inflammation, and autophagy[5][6]. The cellular sensitivity to LLME is largely dependent on the expression and activity of Cathepsin C, making it a selective tool for studying lysosome-dependent cell death pathways[2].

Role of LLME in Investigating Lysosomal Storage Disorders (LSDs)

Lysosomal storage disorders are a group of over 70 inherited metabolic disorders characterized by the accumulation of undigested or partially digested macromolecules within lysosomes, leading to lysosomal dysfunction and cellular damage[7][8]. The compromised lysosomal environment in LSDs, including altered pH, enzyme deficiencies, and lipid accumulation, can impact lysosomal membrane stability.

LLME serves as a valuable tool to probe these alterations in lysosomal integrity in various LSD models. By inducing controlled lysosomal damage, researchers can:

-

Assess Lysosomal Fragility: Compare the sensitivity of LSD cells to LLME-induced LMP relative to healthy cells to determine if the underlying lysosomal defect compromises membrane stability.

-

Model Acute Lysosomal Damage: Mimic aspects of the cellular crisis that may occur in LSDs when lysosomal storage reaches a critical point, leading to membrane rupture.

-

Investigate Downstream Signaling Pathways: Elucidate how LSD cells respond to lysosomal stress, including the activation of cell death pathways (apoptosis), inflammatory responses (NLRP3 inflammasome), and cellular clearance mechanisms (lysophagy).

-

Evaluate Therapeutic Interventions: Assess whether potential therapies for LSDs can improve lysosomal stability and protect against LLME-induced damage.

Quantitative Data on LLME Effects in LSD Models

The following tables summarize quantitative data from studies utilizing LLME to investigate cellular responses in models of Lysosomal Storage Disorders.

| Cell Type | LLME Concentration | Incubation Time | Parameter Measured | Result | Reference |

| Gaucher Disease Fibroblasts | |||||

| GD-I (GBA1 mutant) | 0.5 mM | 15 min | Galectin-3 Puncta | Increased puncta formation compared to control fibroblasts, indicating enhanced lysosomal membrane permeabilization. | [6] |

| GD-I + wild-type GBA1 | 0.5 mM | 15 min | Galectin-3 Puncta | Partial restoration of lysosomal membrane integrity, with a reduction in Galectin-3 puncta compared to untreated GD-I cells. | [6] |

| Niemann-Pick Disease Type C Fibroblasts | |||||

| I1061T NPC1 | 2 mM | 1 hour | Galectin-3 Puncta | Significantly increased number of Galectin-3 puncta per cell compared to control fibroblasts, indicating heightened sensitivity to lysosomal damage. | [9] |

| I1061T NPC1 | 0.5 mM | 1 hour | LC3 Puncta | Significantly higher numbers of LC3 puncta per cell compared to control fibroblasts, suggesting an altered autophagic response to lysosomal damage. | [9] |

| General Cell Lines (for comparison) | |||||

| Human Mast Cells | Not specified | Not specified | Cell Death (Annexin V/PI) | Sensitive to LLME-induced apoptotic cell death. | [10] |

| Fibroblasts (general) | Not specified | Not specified | Cell Death (Annexin V/PI) | Largely resistant to LLME-induced cell death compared to mast cells. | [10] |

| HEK-293 Cells | Not specified | Not specified | Cell Death (Annexin V/PI) | Largely resistant to LLME-induced cell death compared to mast cells. | [10] |

Experimental Protocols

Induction of Lysosomal Membrane Permeabilization (LMP) with LLME

This protocol describes the general procedure for treating cultured cells with LLME to induce LMP.

Materials:

-

Cultured cells (e.g., fibroblasts from LSD patients and healthy controls)

-

Complete cell culture medium

-

L-Leucyl-L-leucine methyl ester (LLME) hydrochloride (Sigma-Aldrich, Cat# L1002 or equivalent)

-

Phosphate-buffered saline (PBS)

-

Sterile DMSO

Procedure:

-